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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646 Get Quote

2-Methyl-1-phenyl-1-butanol (C₁₁H₁₆O, Molar Mass: 164.24 g/mol ) is a tertiary alcohol

featuring a phenyl group and a chiral center.[1][2] Its structure combines the functionalities of

an aromatic ring, aliphatic chains, and a hydroxyl group, each contributing distinct and

identifiable features to its infrared spectrum.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational

transitions of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and

bend at specific frequencies corresponding to the energy of the absorbed light. By analyzing

the absorption bands in an IR spectrum, we can identify the functional groups present in a

sample, making it an indispensable tool for structural elucidation and chemical identification.[3]

[4]

Structural Features and Expected Vibrational Modes
The unique structure of 2-Methyl-1-phenyl-1-butanol dictates its characteristic IR spectrum.

The key functional groups and their expected vibrational modes are:

Tertiary Hydroxyl (-OH) Group: The presence of the hydroxyl group leads to a prominent O-H

stretching vibration. In a condensed phase (like a neat liquid), extensive intermolecular

hydrogen bonding significantly broadens this absorption band.[5][6][7]

Carbon-Oxygen (C-O) Bond: As a tertiary alcohol, the stretching vibration of the C-O bond is

expected to appear at a higher wavenumber compared to primary or secondary alcohols.[8]

[9] This feature is a key diagnostic marker.
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Phenyl Group (C₆H₅-): The aromatic ring contributes several characteristic vibrations,

including C-H stretching at wavenumbers above 3000 cm⁻¹ and C=C ring stretching

vibrations within the fingerprint region.[5][10]

Aliphatic Chains (-CH₃, -CH₂-): The methyl and ethyl substituents give rise to characteristic

aliphatic C-H stretching and bending vibrations.[3]

Below is a diagram illustrating the molecular structure and the key regions of vibrational activity.

Caption: Molecular structure and key vibrational regions of 2-Methyl-1-phenyl-1-butanol.

In-Depth Analysis of the Infrared Spectrum
The FTIR spectrum of 2-Methyl-1-phenyl-1-butanol can be dissected into several key regions,

each providing specific structural information.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Intensity &
Characteristics

3550 - 3200 O-H Stretch Tertiary Alcohol (-OH)

Strong, very broad

due to intermolecular

hydrogen bonding.[11]

[12][13]

3100 - 3000 C-H Stretch
Aromatic (Phenyl

Ring)

Medium to weak,

sharp peaks.

2975 - 2850 C-H Stretch Aliphatic (-CH₃, -CH₂)
Strong, multiple sharp

peaks.

~1600 & ~1495 C=C Stretch
Aromatic (Phenyl

Ring)

Medium to weak,

sharp peaks.[4][10]

~1465 & ~1380 C-H Bend Aliphatic (-CH₃, -CH₂) Medium intensity.

1210 - 1100 C-O Stretch Tertiary Alcohol (C-O)

Strong, a key

diagnostic peak for

tertiary alcohols.[8]

[14]
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The Hydroxyl (O-H) Stretching Region (3550 - 3200 cm⁻¹)
The most prominent feature in the spectrum is a very strong and broad absorption band

centered around 3400 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-

bonded alcohol.[5][7] The extensive network of hydrogen bonds between molecules weakens

the O-H bond, causing a distribution of bond strengths that results in a broad, smeared-out

peak rather than a sharp one.[6][15] For a neat liquid sample, this broad absorption is the

dominant feature in this region.[15]

The C-H Stretching Region (3100 - 2850 cm⁻¹)
This region contains absorptions from both the aromatic and aliphatic C-H bonds.

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C(sp²)-H bonds of the phenyl group typically

absorb just above 3000 cm⁻¹. These peaks are usually of medium intensity and can appear

as small, sharp signals on the shoulder of the much larger O-H band.

Aliphatic C-H Stretch (2975 - 2850 cm⁻¹): The C(sp³)-H bonds of the methyl and ethyl groups

give rise to strong, sharp absorption bands just below 3000 cm⁻¹. Multiple peaks are

expected due to the symmetric and asymmetric stretching modes of the CH₃ and CH₂

groups.

The Fingerprint Region (< 1600 cm⁻¹)
This region is rich with complex vibrational information, providing a unique "fingerprint" for the

molecule.[16]

Aromatic C=C Stretching (~1600 & ~1495 cm⁻¹): The phenyl ring exhibits characteristic C=C

stretching vibrations, which typically appear as a pair of sharp bands of variable intensity

near 1600 cm⁻¹ and 1495 cm⁻¹.[5][10]

Aliphatic C-H Bending (~1465 & ~1380 cm⁻¹): Bending vibrations (scissoring and rocking) of

the aliphatic C-H bonds appear here. A distinct peak around 1380 cm⁻¹ is often indicative of

a methyl (-CH₃) group.

C-O Stretching (1210 - 1100 cm⁻¹): This is a critically important diagnostic band. The C-O

stretching vibration for a tertiary alcohol is found in the 1210-1100 cm⁻¹ range.[8] This is
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significantly higher than for primary (1075-1000 cm⁻¹) or secondary (1150-1075 cm⁻¹)

alcohols, allowing for clear differentiation.[8][13] The intensity of this peak is typically strong.

Experimental Protocol: Acquiring a High-Fidelity
FTIR Spectrum
To ensure the acquisition of a reliable and reproducible spectrum, a standardized protocol is

essential. The following steps describe the use of an FTIR spectrometer with an Attenuated

Total Reflectance (ATR) accessory, a common and highly effective method for liquid samples.

Objective: To obtain a high-quality FTIR spectrum of neat 2-Methyl-1-phenyl-1-butanol.

Materials:

FTIR Spectrometer with a Diamond or Zinc Selenide ATR crystal.

Sample of 2-Methyl-1-phenyl-1-butanol.

Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning.

Dropper or pipette.

Methodology:

Instrument Preparation:

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the

manufacturer's guidelines.

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and

CO₂ interference.

ATR Crystal Cleaning (Causality: Self-Validation):

Rationale: Any residue on the ATR crystal will appear in the spectrum, leading to

inaccurate data. A clean crystal is paramount for a true sample reading.

Gently wipe the ATR crystal surface with a lint-free wipe dampened with isopropanol.
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Perform a second wipe with a dry, lint-free cloth to remove any residual solvent.

Background Spectrum Acquisition:

Rationale: This step is crucial to remove the spectral signature of the instrument and the

atmosphere (H₂O, CO₂). The final sample spectrum is calculated as a ratio against this

background, ensuring only the sample's absorptions are displayed.

With the clean, empty ATR accessory in place, initiate the "Collect Background" function in

the instrument software. A typical background scan involves co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Sample Application:

Place a single drop of 2-Methyl-1-phenyl-1-butanol onto the center of the ATR crystal,

ensuring the entire crystal surface is covered.

If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid

sample and the crystal.

Sample Spectrum Acquisition:

Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a

cleaner, more reliable spectrum.

Initiate the "Collect Sample" function. Use the same scan parameters (e.g., 32 scans, 4

cm⁻¹ resolution) as the background collection for consistency.

The software will automatically process the data, performing a background subtraction and

converting the interferogram into a final transmittance or absorbance spectrum.

Post-Measurement Cleanup:

Remove the sample from the ATR crystal using a clean, dry wipe.

Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare it for the

next measurement.
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The logical flow for this experimental workflow is visualized below.

1. Instrument Warm-up & Purge

2. Clean ATR Crystal

3. Collect Background Spectrum
(Reference Scan)

4. Apply Liquid Sample to Crystal

5. Collect Sample Spectrum

6. Data Processing
(Background Subtraction)

7. Final IR Spectrum

8. Clean ATR Crystal

Click to download full resolution via product page

Caption: Standard Operating Procedure for FTIR-ATR analysis of a liquid sample.
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Conclusion
The infrared spectrum of 2-Methyl-1-phenyl-1-butanol is defined by a set of highly

characteristic absorption bands. The dominant feature is the broad O-H stretch centered

around 3400 cm⁻¹, confirming its identity as an alcohol. The presence of a phenyl group is

confirmed by aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches near 1600

cm⁻¹. Crucially, the strong C-O stretching band in the 1210-1100 cm⁻¹ region serves as a

definitive marker for its tertiary alcohol structure. By following the robust experimental protocol

outlined, researchers can reliably obtain a high-fidelity spectrum to confirm the identity and

purity of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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